molecular formula C23H35NO3 B11688682 (2E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)acrylamide

(2E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B11688682
M. Wt: 373.5 g/mol
InChI Key: FUQTYYWTSVLZMW-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic organic compound characterized by its unique structure, which includes a cyclododecyl group and a dimethoxyphenyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with cyclododecylamine and 3,4-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with cyclododecylamine to form an imine intermediate.

    Acrylamide Formation: The imine intermediate undergoes a reaction with acryloyl chloride in the presence of a base such as triethylamine to form the final acrylamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acrylamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acrylamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)acrylamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-cyclododecylacrylamide: Lacks the dimethoxyphenyl group.

    3-(3,4-dimethoxyphenyl)acrylamide: Lacks the cyclododecyl group.

    N-cyclododecyl-3-phenylacrylamide: Lacks the methoxy groups on the phenyl ring.

Uniqueness

(2E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)acrylamide is unique due to the presence of both the cyclododecyl and dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H35NO3

Molecular Weight

373.5 g/mol

IUPAC Name

(E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C23H35NO3/c1-26-21-16-14-19(18-22(21)27-2)15-17-23(25)24-20-12-10-8-6-4-3-5-7-9-11-13-20/h14-18,20H,3-13H2,1-2H3,(H,24,25)/b17-15+

InChI Key

FUQTYYWTSVLZMW-BMRADRMJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2CCCCCCCCCCC2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2CCCCCCCCCCC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.